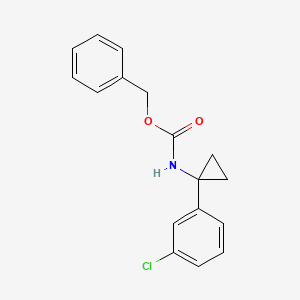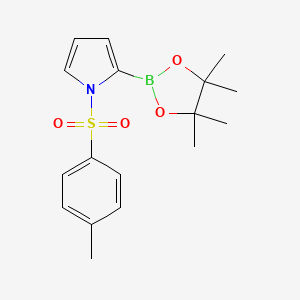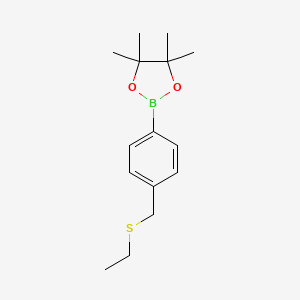
3-Fluoro-5-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-methylpyridin-2-amine is a chemical compound with the CAS Number: 1211590-31-6 . It has a molecular weight of 126.13 and its IUPAC name is 3-fluoro-5-methylpyridin-2-amine . The compound is typically stored in a refrigerator and it appears as a white to yellow to brown solid .
Synthesis Analysis
The synthesis of 3-Fluoro-5-methylpyridin-2-amine involves a reaction with dimethylzinc . The reaction mixture is heated at 95°C for 2 hours . After cooling to room temperature, the mixture is quenched with methanol . The mixture is then diluted with aqueous saturated NH4OH and extracted with EtOAc . The organic layer is dried over MgSO4, filtered, and concentrated under vacuum . The residue is purified by silica gel column chromatography, followed by trituration with hexane to give 3-fluoro-5-methylpyridin-2-amine .Molecular Structure Analysis
The InChI code for 3-Fluoro-5-methylpyridin-2-amine is 1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) . The InChI key is WKAWTMSJTPXTOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-5-methylpyridin-2-amine has a molecular weight of 126.13 . It is a white to yellow to brown solid . The compound is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-methylpyridin-2-amine is a chemical compound with the CAS Number: 1211590-31-6 . It is often used in scientific research, particularly in the field of chemistry .
One potential application of this compound is in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
The methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
- Potassium Channel Blocker for PET Imaging
- Field : Biophysical and Chemical Characterization
- Application Summary : 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) has been identified as a novel potassium (K+) channel blocker . It has potential applications in Positron Emission Tomography (PET), a type of imaging test that helps reveal how tissues and organs are functioning .
- Methods : The compound 5Me3F4AP has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine (3F4AP). It is more lipophilic (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002) and slightly more basic (pKa = 7.46 ± 0.01 vs. 7.37 ± 0.07) .
- Results : The results indicate that 5-methyl-3F4AP exhibits high binding affinity, good physicochemical properties, and slower oxidation by CYP2E1 than 3F4AP, making it a promising candidate for further PET studies .
- Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application Summary : 3-Fluoro-5-methylpyridin-2-amine could potentially be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are of special interest as potential imaging agents for various biological applications .
- Methods : The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results : The results of these syntheses could lead to the production of potential imaging agents for various biological applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-5-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAWTMSJTPXTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730850 |
Source


|
| Record name | 3-Fluoro-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylpyridin-2-amine | |
CAS RN |
1211590-31-6 |
Source


|
| Record name | 3-Fluoro-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)







